Cas no 109765-85-7 (1-(1-propylcyclopropyl)ethan-1-one)

1-(1-Propylcyclopropyl)ethan-1-one is a cyclopropyl-substituted ketone characterized by its unique structural framework, combining a propyl group with a cyclopropane ring adjacent to an acetyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its cyclopropyl group imparts steric and electronic effects that can influence reactivity in selective transformations. The ketone functionality offers a reactive site for further derivatization, such as nucleophilic additions or reductions. The compound’s stability under standard conditions makes it suitable for controlled synthetic applications.
1-(1-propylcyclopropyl)ethan-1-one structure
109765-85-7 structure
Product Name:1-(1-propylcyclopropyl)ethan-1-one
CAS No:109765-85-7
MF:C8H14O
MW:126.196162700653
CID:1189209
PubChem ID:45085225
Update Time:2025-06-11

1-(1-propylcyclopropyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(1-propylcyclopropyl)- (9CI)
    • 1-(1-Propyl-cyclopropyl)-ethanone
    • 1-(1-propylcyclopropyl)ethan-1-one
    • AKOS022530953
    • Ethanone, 1-(1-propylcyclopropyl)-
    • EN300-1233795
    • 109765-85-7
    • DB-286887
    • SCHEMBL13200340
    • Inchi: 1S/C8H14O/c1-3-4-8(5-6-8)7(2)9/h3-6H2,1-2H3
    • InChI Key: BYFMEKPOPJLSBD-UHFFFAOYSA-N
    • SMILES: O=C(C)C1(CCC)CC1

Computed Properties

  • Exact Mass: 126.10452
  • Monoisotopic Mass: 126.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 1-(1-propylcyclopropyl)ethan-1-one

Introduction to 1-(1-Propylcyclopropyl)ethan-1-one (CAS No. 109765-85-7)

1-(1-Propylcyclopropyl)ethan-1-one, also known by its CAS number 109765-85-7, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of cyclopropanes and is characterized by its unique structural features, which include a cyclopropane ring and a propyl group attached to an ethanone moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable candidate for various applications.

The synthesis of 1-(1-Propylcyclopropyl)ethan-1-one typically involves multi-step reactions, including the formation of the cyclopropane ring and subsequent functionalization. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, the use of transition-metal-catalyzed reactions has significantly improved the yield and purity of the final product, reducing the overall environmental impact.

In terms of its physical properties, 1-(1-Propylcyclopropyl)ethan-1-one is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's boiling point and melting point are important parameters for its handling and storage, ensuring that it remains stable under various conditions.

The chemical reactivity of 1-(1-Propylcyclopropyl)ethan-1-one is influenced by its unique structure. The cyclopropane ring is highly strained, making it susceptible to ring-opening reactions under certain conditions. This property has been exploited in various synthetic transformations, where the compound serves as a versatile building block for the synthesis of more complex molecules. Additionally, the presence of the ketone functional group allows for a wide range of reactions, including nucleophilic addition, condensation, and reduction.

In the context of pharmaceutical research, 1-(1-Propylcyclopropyl)ethan-1-one has shown promise as an intermediate in the synthesis of bioactive compounds. Its structural features make it suitable for the development of drugs targeting specific biological pathways. For example, recent studies have explored its potential as a scaffold for designing inhibitors of enzymes involved in disease processes such as cancer and neurodegenerative disorders. The ability to modify the propyl group and other substituents provides flexibility in optimizing pharmacological properties such as potency, selectivity, and bioavailability.

Clinical trials involving derivatives of 1-(1-Propylcyclopropyl)ethan-1-one have demonstrated encouraging results in preclinical models. These studies have highlighted its safety profile and efficacy in modulating target proteins. However, further research is needed to fully understand its mechanisms of action and potential side effects. Ongoing investigations are focused on optimizing lead compounds through structure-activity relationship (SAR) studies and evaluating their performance in more advanced models.

Beyond pharmaceutical applications, 1-(1-Propylcyclopropyl)ethan-1-one has found utility in other areas such as materials science and chemical synthesis. Its unique properties make it an attractive candidate for developing new materials with enhanced mechanical strength or thermal stability. Additionally, it serves as a valuable reagent in organic synthesis, facilitating the construction of complex molecular architectures.

In conclusion, 1-(1-Propylcyclopropyl)ethan-1-one (CAS No. 109765-85-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and reactivity profile make it a valuable tool for researchers working on synthetic chemistry, drug discovery, and materials science. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in these fields.

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